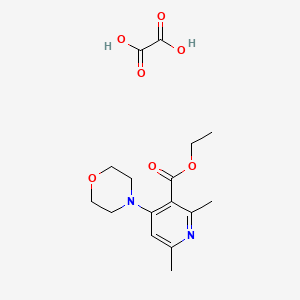
ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate is a chemical compound that belongs to the class of nicotinic acid derivatives. This compound has gained attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate involves its interaction with nicotinic acetylcholine receptors. This compound has been shown to bind to these receptors and modulate their activity, leading to various physiological effects. The exact mechanism of action of this compound is still under investigation, and further research is needed to fully understand its mode of action.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound can improve cognitive function and reduce anxiety-like behavior in animal models. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate in lab experiments is its potential as a tool for studying nicotinic acid derivatives. This compound can be used to investigate the structure and function of these compounds and their interactions with nicotinic acetylcholine receptors. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate. One direction is to investigate its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Another direction is to further study its mechanism of action and its interactions with nicotinic acetylcholine receptors. Additionally, future research could focus on developing new synthetic methods for this compound and its derivatives, which may lead to the discovery of new compounds with improved properties and potential applications.
Méthodes De Synthèse
The synthesis of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate involves the reaction of nicotinic acid with morpholine and ethyl chloroformate in the presence of a base catalyst. This reaction results in the formation of ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate, which is then reacted with oxalic acid to form the oxalate salt.
Applications De Recherche Scientifique
Ethyl 2,6-dimethyl-4-(4-morpholinyl)nicotinate oxalate has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In pharmacology, this compound has been studied for its potential as a modulator of nicotinic acetylcholine receptors, which play a crucial role in the nervous system. In biochemistry, this compound has been investigated for its potential as a tool for studying the structure and function of nicotinic acid derivatives.
Propriétés
IUPAC Name |
ethyl 2,6-dimethyl-4-morpholin-4-ylpyridine-3-carboxylate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.C2H2O4/c1-4-19-14(17)13-11(3)15-10(2)9-12(13)16-5-7-18-8-6-16;3-1(4)2(5)6/h9H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APHTUTRJFLOSMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)N2CCOCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({[(4-chlorophenyl)thio]acetyl}amino)-N-(3-pyridinylmethyl)benzamide](/img/structure/B5126020.png)
![N,N-diethyl-2-{[4-(4-methylphenyl)-1-phthalazinyl]oxy}ethanamine](/img/structure/B5126030.png)
![4-(4-fluorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5126035.png)
![2-{[5-(3,5-dichlorophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5126055.png)
![1,1'-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5126056.png)

![methyl 2-[(2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoate](/img/structure/B5126064.png)


![2-[2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethoxy]benzonitrile](/img/structure/B5126095.png)

![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5126110.png)
![N~3~-acetyl-N~1~-cyclopentyl-N~1~-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-beta-alaninamide](/img/structure/B5126119.png)
![5-bromo-2-[(3-propoxybenzoyl)amino]benzoic acid](/img/structure/B5126125.png)